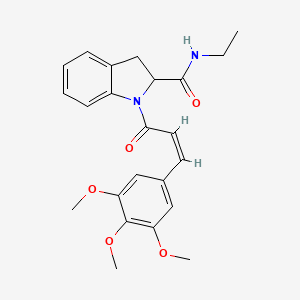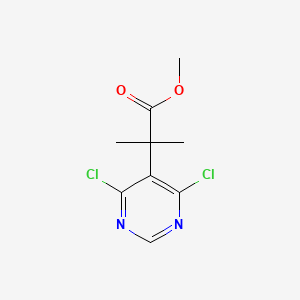
Methyl 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoate” is a chemical compound with the molecular formula C7H6Cl2N2O2 . It is also known as "Methyl 4,6-Dichloropyrimidine-5-acetate" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 4 and 6 positions with chlorine atoms. The 5 position of the ring is attached to a methyl ester group .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a predicted boiling point of 305.9±37.0 °C and a predicted density of 1.448±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用
1. Transcription Factor Inhibition
Methyl 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoate shows potential in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. Studies have demonstrated that certain substitutions in the pyrimidine ring of related compounds can maintain or enhance activity, indicating the possibility of optimizing these compounds for better bioavailability and activity (Palanki et al., 2000).
2. Synthesis of Heterocyclic Systems
Research has also explored the use of similar molecules in the synthesis of various heterocyclic systems. These synthetic processes have applications in developing new chemical entities with potential biological activities, such as in the creation of fused pyrimidinones and other pyrimidine derivatives (Toplak et al., 1999).
3. Environmental Degradation
The compound's degradation in the environment, particularly its breakdown by microorganisms like Aspergillus niger, is a subject of study. This research is critical in understanding the environmental impact and breakdown products of this compound in agricultural contexts (Sharma et al., 2012).
4. Antimalarial Research
There is interest in derivatives of this compound for antimalarial therapy. Some related pyrimidinyl compounds have shown potent in vitro growth inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria (Zhu et al., 2002).
5. Herbicide Development
The compound's analogues have been studied for their herbicidal activity, especially against weeds in agricultural settings. This research contributes to the development of more effective and environmentally friendly herbicides (Tamaru et al., 1997).
6. Spectral and Molecular Docking Analyses
Spectral, DFT/B3LYP, and molecular docking analyses of similar compounds have been conducted, providing insights into their structural characteristics and potential as therapeutic agents, including their interactions with proteins (Sert et al., 2020).
作用機序
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment should be used when handling this compound .
特性
IUPAC Name |
methyl 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-9(2,8(14)15-3)5-6(10)12-4-13-7(5)11/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWOQXXUCGURKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(N=CN=C1Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2829179.png)

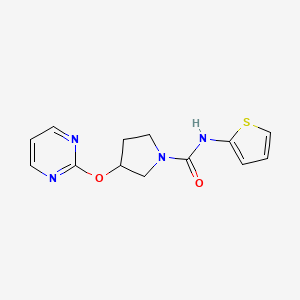
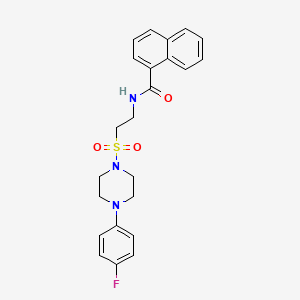
![1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride](/img/no-structure.png)
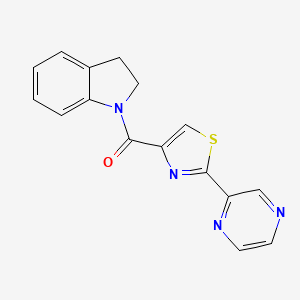
![2-(4-{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B2829190.png)
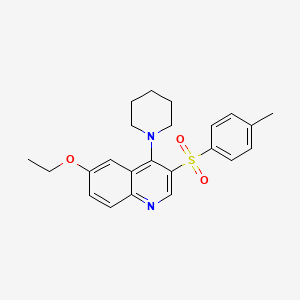
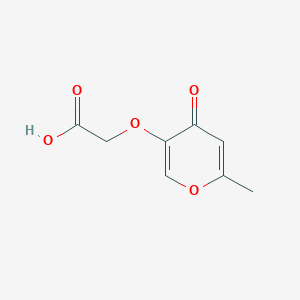
![(Z)-ethyl 2-(2-((2-iodobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2829197.png)
![1-(3-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2829199.png)
